2-Propylcyclopentanone

Description

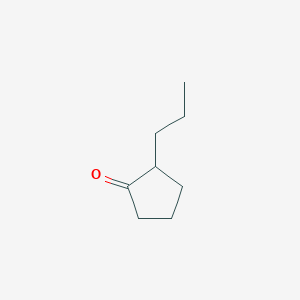

Structure

3D Structure

Properties

IUPAC Name |

2-propylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUCFFRQJFQQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333782 | |

| Record name | 2-propylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-70-0 | |

| Record name | 2-propylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Propylcyclopentanone (CAS No. 1193-70-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-propylcyclopentanone, a valuable cyclic ketone intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic data, and established synthetic routes. Detailed experimental protocols, adapted from analogous and established procedures, are provided to facilitate its practical application in a laboratory setting. Furthermore, this guide explores the potential for investigating its keto-enol tautomerism and its applications in the fragrance industry. The information is presented to support researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction

2-Propylcyclopentanone, with the CAS number 1193-70-0, is a substituted cyclic ketone. Its structure, featuring a five-membered ring with a propyl group at the alpha-position to the carbonyl, makes it a versatile building block in organic chemistry. It serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and fragrances.[1] This guide aims to consolidate the available technical information on 2-propylcyclopentanone, presenting it in a manner that is both accessible and practical for a scientific audience.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 2-propylcyclopentanone is presented below. This data is crucial for its identification, handling, and use in chemical reactions.

Table 1: Physicochemical Properties of 2-Propylcyclopentanone

| Property | Value | Reference |

| CAS Number | 1193-70-0 | [2][3][4][5] |

| Molecular Formula | C₈H₁₄O | [2][3] |

| Molecular Weight | 126.20 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | -68.3°C | [2][7] |

| Boiling Point | 183°C (estimate) | [2][7] |

| Density | 0.9017 g/cm³ | [2][7] |

| Refractive Index | 1.4429 | [2][7] |

| Flash Point | 56.9°C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

Table 2: Spectroscopic Data for 2-Propylcyclopentanone

| Spectroscopy | Data | Reference |

| ¹³C NMR | Spectral data available | [6][8] |

| Mass Spectrometry | Predicted Collision Cross Section (CCS) values available for various adducts | [9] |

Synthesis of 2-Propylcyclopentanone

The synthesis of 2-propylcyclopentanone can be achieved through several routes, primarily involving the α-alkylation of cyclopentanone (B42830). Two common methods are detailed below.

Synthesis via Enolate Alkylation

This widely used method involves the deprotonation of cyclopentanone to form an enolate, which is then alkylated with a propyl halide. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the efficient formation of the kinetic enolate.

Materials:

-

n-Butyllithium (in hexanes)

-

Tetrahydrofuran (THF), anhydrous

-

Cyclopentanone

-

Aqueous ammonium (B1175870) chloride solution (saturated)

-

Diethyl ether

-

Magnesium sulfate, anhydrous

-

Sodium chloride solution, saturated (brine)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add diisopropylamine in anhydrous THF.

-

Cool the flask to -78°C in a dry ice/acetone bath.

-

Slowly add n-butyllithium via syringe. Stir the mixture at -78°C for 30 minutes to form lithium diisopropylamide (LDA).

-

Add cyclopentanone dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.

-

Add 1-bromopropane dropwise to the enolate solution at -78°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2-propylcyclopentanone.

Synthesis via Enamine Alkylation

An alternative method involves the formation of an enamine from cyclopentanone and a secondary amine (e.g., pyrrolidine), followed by alkylation and subsequent hydrolysis.

Materials:

-

Cyclopentanone

-

Pyrrolidine

-

p-Toluenesulfonic acid (catalytic amount)

-

1-Bromopropane

-

Aqueous hydrochloric acid (e.g., 1 M)

-

Diethyl ether

-

Magnesium sulfate, anhydrous

-

Sodium bicarbonate solution, saturated

Procedure:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclopentanone, pyrrolidine, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Once water formation ceases, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure to obtain the crude enamine.

-

Alkylation: Dissolve the crude enamine in a suitable solvent like acetonitrile. Add 1-bromopropane and heat the mixture to reflux until the reaction is complete (monitor by TLC).

-

Hydrolysis: Cool the reaction mixture and add aqueous hydrochloric acid. Stir vigorously at room temperature to hydrolyze the iminium salt intermediate.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.

Synthetic Workflow Diagrams

Potential Experimental Investigations

Study of Keto-Enol Tautomerism

While not a dicarbonyl compound, 2-propylcyclopentanone can exhibit keto-enol tautomerism. The equilibrium between the keto and enol forms can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. The position of this equilibrium is influenced by factors such as solvent polarity and temperature.

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of 2-propylcyclopentanone in various solvents.

Materials:

-

2-Propylcyclopentanone, purified

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

-

NMR tubes

Procedure:

-

Prepare solutions of 2-propylcyclopentanone of known concentration in each of the deuterated solvents.

-

Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 25°C).

-

Identify the characteristic peaks for the keto and enol tautomers. For the enol form, the vinylic proton will be a key diagnostic signal. For the keto form, the protons on the α-carbon will be characteristic.

-

Integrate the signals corresponding to each tautomer.

-

Calculate the mole fraction of each tautomer and determine the equilibrium constant (Keq = [enol]/[keto]).

-

(Optional) Repeat the measurements at different temperatures to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) of the tautomerization.

Applications

2-Propylcyclopentanone and related 2-alkyl-cyclopentanones are recognized for their utility in the fragrance industry.[1] They can serve as precursors to jasmine-like fragrance compounds. For instance, aldol (B89426) condensation with an aldehyde followed by dehydration and isomerization can lead to the formation of 2-alkyl-2-cyclopentenones, which are known for their floral and fruity scents.

Safety Information

2-Propylcyclopentanone is a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[10]

Conclusion

2-Propylcyclopentanone is a valuable synthetic intermediate with established routes for its preparation. This guide provides the essential technical data and detailed experimental protocols to facilitate its synthesis and further investigation. Its potential role in the study of tautomerism and its application in the synthesis of fragrance compounds highlight its importance in various fields of chemical research and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [wap.guidechem.com]

- 4. homework.study.com [homework.study.com]

- 5. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US7897802B2 - Process for production of substituted cyclopentanone - Google Patents [patents.google.com]

- 8. Method of using cyclopentanol compounds as fragrance materials - Patent 2902468 [data.epo.org]

- 9. benchchem.com [benchchem.com]

- 10. EP1316541A1 - Process for producing 2-alkyl-2-cyclopentenones - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 2-Propylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-Propylcyclopentanone (CAS No: 1193-70-0), a versatile cyclic ketone utilized as an intermediate in the synthesis of pharmaceuticals and fragrances.[1][2] This document consolidates key physicochemical data into a structured format for easy reference and outlines standardized experimental protocols for their determination. Visual diagrams are provided to illustrate molecular structure, analytical workflows, and synthetic pathways, offering a practical resource for laboratory professionals.

Introduction

2-Propylcyclopentanone is an organic compound with the molecular formula C₈H₁₄O.[1] It is characterized by a five-membered cyclopentanone (B42830) ring substituted with a propyl group at the alpha-position to the carbonyl. This structure imparts specific physical and chemical characteristics, making it a valuable building block in organic synthesis.[2] Its reactivity, centered around the ketone functional group, allows for various transformations such as reduction, oxidation, and condensation reactions.[1] A thorough understanding of its physical properties is paramount for its effective use in chemical processes, ensuring proper handling, reaction control, and purification.

Physicochemical Properties

The physical properties of 2-Propylcyclopentanone are critical for its application in synthesis, defining its behavior as a solvent, reagent, and analyte. The data presented below has been compiled from various chemical databases and literature sources.

Data Presentation

The quantitative physical and chemical properties of 2-Propylcyclopentanone are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [1][3] |

| Molecular Weight | 126.20 g/mol | [3][4] |

| CAS Number | 1193-70-0 | [1][3][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 182 - 183°C (at 760 mmHg) (estimate) | [1][5][6] |

| Melting Point | -68.3°C | [1][5] |

| Density | 0.9017 - 0.906 g/cm³ | [1][5][6] |

| Refractive Index (n_D) | 1.4429 | [1][5] |

| Flash Point | 56.9°C | [1][6] |

| Vapor Pressure | 0.829 mmHg at 25°C | [1][6] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1] |

| Topological Polar Surface Area | 17.1 Ų | [3][4] |

Molecular Structure and Physicochemical Relationships

The physical properties of 2-Propylcyclopentanone are a direct consequence of its molecular structure. The diagram below illustrates the key functional groups and their influence.

References

An In-depth Technical Guide to 2-Propylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and spectroscopic characterization of 2-propylcyclopentanone. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. Detailed experimental protocols for the synthesis of 2-propylcyclopentanone are provided, along with a thorough analysis of its spectroscopic data. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, key processes are visualized using logical and experimental workflow diagrams.

Chemical and Physical Properties

2-Propylcyclopentanone, also known as cyclopentanone (B42830), 2-propyl-, is a cyclic ketone with a propyl substituent at the alpha position. It is a colorless liquid at room temperature and possesses a characteristic odor.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1193-70-0 | |

| Molecular Formula | C₈H₁₄O | |

| Molecular Weight | 126.20 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 183-184 °C | |

| Melting Point | -68.3 °C (estimated) | |

| Density | 0.902 g/mL at 25 °C | |

| Refractive Index | 1.442 at 20 °C | |

| Solubility | Insoluble in water; soluble in organic solvents. | [1] |

Synthesis of 2-Propylcyclopentanone

The synthesis of 2-propylcyclopentanone is most commonly achieved through the alkylation of cyclopentanone. Two primary methods are presented here: the alkylation of a pre-formed enolate and the Stork enamine synthesis.

Method 1: Enolate Alkylation

This method involves the deprotonation of cyclopentanone using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate then acts as a nucleophile, attacking an alkyl halide (in this case, a propyl halide) to form the desired 2-propylcyclopentanone.

Experimental Protocol:

-

Preparation of Lithium Diisopropylamide (LDA): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.0 eq) dropwise via the dropping funnel. Stir the resulting solution at -78 °C for 30 minutes to form LDA.

-

Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclopentanone (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

-

Alkylation: To the enolate solution, add 1-iodopropane (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by fractional distillation to yield pure 2-propylcyclopentanone.

Method 2: Stork Enamine Synthesis

The Stork enamine synthesis provides a milder alternative to direct enolate alkylation. Cyclopentanone is first reacted with a secondary amine, such as pyrrolidine, to form an enamine. This enamine is then sufficiently nucleophilic to react with an alkyl halide. Subsequent hydrolysis of the resulting iminium salt yields the alkylated ketone.

References

Technical Guide: Determination of 2-Propylcyclopentanone Molecular Weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylcyclopentanone is a cyclic ketone used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. An accurate determination of its molecular weight is fundamental for stoichiometric calculations in chemical reactions, structural elucidation, and analytical characterization. This document provides a detailed guide to the calculation of the molecular weight of 2-Propylcyclopentanone based on its molecular formula and the standard atomic weights of its constituent elements.

Molecular Formula and Structure

2-Propylcyclopentanone is an organic compound with the molecular formula C₈H₁₄O.[1][2][3] Its structure consists of a five-membered cyclopentane (B165970) ring containing a carbonyl group (a ketone), with a propyl group attached to the second carbon atom relative to the carbonyl.

Protocol for Molecular Weight Calculation

The molecular weight (MW) of a compound is the sum of the atomic weights of all atoms in its molecular formula. The calculation protocol is as follows:

-

Identify the Molecular Formula: The established molecular formula for 2-Propylcyclopentanone is C₈H₁₄O.[1][2][3]

-

Determine Constituent Elements: The elements present in the molecule are Carbon (C), Hydrogen (H), and Oxygen (O).

-

Ascertain Atom Count: Count the number of atoms for each element as indicated by the subscripts in the molecular formula:

-

Carbon (C): 8 atoms

-

Hydrogen (H): 14 atoms

-

Oxygen (O): 1 atom

-

-

Obtain Standard Atomic Weights: Utilize the standard atomic weights for each element as provided by the International Union of Pure and Applied Chemistry (IUPAC).

-

Calculate Total Mass Contribution: Multiply the atom count of each element by its respective atomic weight.

-

Sum for Final Molecular Weight: Sum the total mass contributions of all elements to obtain the final molecular weight of the compound.

Quantitative Data Summary

The following table summarizes the quantitative data used in the calculation of the molecular weight for 2-Propylcyclopentanone (C₈H₁₄O).

| Element | Symbol | Atom Count | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 14 | 1.008 | 14.112 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 23 | 126.199 |

The calculated molecular weight is 126.199 amu , which is often expressed as 126.20 g/mol for molar mass calculations.[2][3][15]

Visualization of Calculation Workflow

The logical relationship for determining the molecular weight from the compound's constituent elements is illustrated below.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Propylcyclopentanone | C8H14O | CID 518461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. quora.com [quora.com]

- 9. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. fiveable.me [fiveable.me]

- 12. princeton.edu [princeton.edu]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 15. parchem.com [parchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Propylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point of 2-propylcyclopentanone, a key physical constant essential for its purification, identification, and handling in a laboratory setting. This document includes tabulated physical data, a comprehensive experimental protocol for boiling point determination, and graphical representations of both the experimental workflow and a common synthetic pathway.

Physicochemical Data of 2-Propylcyclopentanone

2-Propylcyclopentanone is a cyclic ketone with the molecular formula C₈H₁₄O.[1] It is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[2] An accurate understanding of its physical properties is crucial for its application in research and development.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 2-propylcyclopentanone, with a focus on its boiling point.

| Property | Value | Source(s) |

| Boiling Point | 182°C at 760 mmHg | ECHEMI SDS[3] |

| 183°C (estimate) | LookChem, ChemicalBook[4] | |

| Molecular Formula | C₈H₁₄O | PubChem[5], LookChem |

| Molecular Weight | 126.20 g/mol | PubChem[5] |

| Melting Point | -68.3°C | LookChem, ChemicalBook[4] |

| Density | 0.9017 g/cm³ | LookChem, ChemicalBook[4] |

| Refractive Index | 1.4429 | LookChem, ChemicalBook[4] |

| Flash Point | 56.9°C | LookChem |

| CAS Number | 1193-70-0 | PubChem[5], LookChem |

Experimental Protocol: Micro Boiling Point Determination

For research and drug development applications where sample quantities may be limited, the micro boiling point determination method using a Thiele tube is highly suitable.[5] This method is accurate and requires only a small amount of the liquid.

Materials and Equipment

-

2-Propylcyclopentanone sample

-

Thiele tube

-

Mineral oil or other suitable heating bath liquid

-

Thermometer (-10°C to 250°C range)

-

Small test tube (e.g., 75 x 10 mm) or fusion tube

-

Capillary tube (sealed at one end)

-

Rubber band or a small section of rubber tubing

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure

-

Apparatus Assembly:

-

Attach the small test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[4]

-

Add a few drops of 2-propylcyclopentanone into the test tube, sufficient to create a column of liquid approximately 1 cm high.

-

Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[1]

-

Mount the entire assembly (thermometer and attached test tube) in the Thiele tube, ensuring the sample is immersed in the mineral oil. The oil level should be above the sample level but below the opening of the test tube.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner.[4] The design of the Thiele tube will ensure uniform heating of the oil via convection currents.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[4] This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

-

Boiling Point Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[4]

-

Record the temperature at this exact moment. This is the observed boiling point of 2-propylcyclopentanone.

-

Safety Precautions

-

Always perform the experiment in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

-

2-Propylcyclopentanone is a flammable liquid; keep it away from open flames and ignition sources.[5]

-

Handle hot oil and glassware with care to avoid burns.

Visualized Workflows and Pathways

Experimental Workflow for Boiling Point Determination

The following diagram illustrates the key steps and decision points in the micro boiling point determination protocol.

Logical Relationship: Synthesis of 2-Propylcyclopentanone

A common method for the synthesis of 2-propylcyclopentanone involves the alkylation of cyclopentanone. The diagram below outlines the logical progression of this synthetic route.

References

2-Propylcyclopentanone melting point

An In-depth Technical Guide to the Physicochemical Properties of 2-Propylcyclopentanone

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Propylcyclopentanone, with a specific focus on its melting point. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require detailed information on this compound.

Compound Overview

2-Propylcyclopentanone (CAS No. 1193-70-0) is a cyclic ketone with the molecular formula C₈H₁₄O[1][2][3][4]. It is characterized by a five-membered cyclopentane (B165970) ring substituted with a propyl group at the second carbon atom relative to the carbonyl group. This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and fragrances[1]. It typically appears as a colorless to pale yellow liquid with a distinct, pungent odor and is soluble in organic solvents but not in water[1].

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of 2-Propylcyclopentanone, compiled from various chemical data sources.

| Property | Value | Source |

| Melting Point | -68.3°C | [1][5] |

| Boiling Point | 183°C (estimate) | [1][5] |

| Density | 0.9017 g/cm³ | [1][5] |

| Molecular Weight | 126.199 g/mol | [2] |

| Molecular Formula | C₈H₁₄O | [1][2][4] |

| Refractive Index | 1.4429 | [1][5] |

| Flash Point | 56.9°C | [1] |

| Vapor Pressure | 0.829 mmHg at 25°C | [1] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| XLogP3-AA | 1.9 | [2][4] |

Experimental Protocol: Melting Point Determination

The reported melting point of 2-Propylcyclopentanone is -68.3°C, indicating it is a liquid under standard laboratory conditions[1][5]. Therefore, the determination of its melting point is technically a freezing point determination. The following protocol describes a general method for determining the freezing point of a liquid organic compound using a cooling bath.

Objective: To determine the freezing point of 2-Propylcyclopentanone.

Materials:

-

2-Propylcyclopentanone sample

-

Test tube

-

Digital thermometer with a low-temperature probe (accurate to ±0.1°C)

-

Stirring rod or magnetic stirrer

-

Insulated cooling bath (e.g., a Dewar flask)

-

Cooling agent (e.g., dry ice/acetone or liquid nitrogen)

-

Data logger (optional)

Procedure:

-

Place a sample of 2-Propylcyclopentanone (approximately 2-3 mL) into a clean, dry test tube.

-

Position the low-temperature thermometer probe in the center of the liquid sample. Ensure the probe does not touch the sides or bottom of the test tube.

-

If using a stirring rod, place it in the sample. If using a magnetic stirrer, add a small stir bar.

-

Prepare the cooling bath by carefully adding the cooling agent (e.g., small pieces of dry ice to acetone) to the insulated container.

-

Immerse the test tube containing the sample into the cooling bath. The level of the cooling agent should be above the level of the sample in the test tube.

-

Begin gentle and continuous stirring of the sample to ensure uniform temperature throughout.

-

Record the temperature of the sample at regular intervals (e.g., every 30 seconds) as it cools.

-

Observe the sample for the first appearance of solid crystals. The temperature at which crystallization begins is the initial freezing point.

-

Continue to record the temperature as the sample solidifies. For a pure compound, the temperature should remain relatively constant during the phase transition from liquid to solid. This plateau temperature is the freezing point (melting point).

-

Once the sample has completely solidified, remove the test tube from the cooling bath and allow it to warm to room temperature.

-

Repeat the determination at least two more times with fresh samples to ensure reproducibility. The average of the consistent plateau temperatures is reported as the final melting point.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the melting (freezing) point of a liquid sample.

This guide has provided key physicochemical data and a detailed experimental protocol for determining the melting point of 2-Propylcyclopentanone. The provided information is essential for the safe handling, application, and synthesis of this compound in a research and development setting.

References

2-Propylcyclopentanone IUPAC name

An In-depth Technical Guide to 2-Propylcyclopentanone

This technical guide provides a comprehensive overview of 2-propylcyclopentanone, including its nomenclature, physicochemical properties, synthesis, and chemical reactivity. The information is tailored for researchers, scientists, and professionals in drug development who may use this compound as a versatile building block in organic synthesis.

The compound with the common name 2-propylcyclopentanone is systematically named according to IUPAC nomenclature.

| Identifier | Value |

| IUPAC Name | 2-propylcyclopentan-1-one[1][2] |

| CAS Number | 1193-70-0[1] |

| Molecular Formula | C₈H₁₄O[1][3] |

| Molecular Weight | 126.20 g/mol [3][4] |

| Synonyms | Cyclopentanone (B42830), 2-propyl-; 2-Propyl-cyclopentanon[1][2][3] |

| InChI Key | PFUCFFRQJFQQHE-UHFFFAOYSA-N[1][5] |

Physicochemical Properties

The physical and chemical properties of 2-propylcyclopentanone are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[2] |

| Melting Point | -68.3°C[2][6] |

| Boiling Point | 183°C (estimate)[2][6] |

| Density | 0.9017 g/cm³[2][6] |

| Flash Point | 56.9°C[2] |

| Vapor Pressure | 0.829 mmHg at 25°C[2] |

| Refractive Index | 1.4429[2][6] |

| Solubility | Insoluble in water, soluble in organic solvents[2] |

Spectral Data

Spectral information is critical for the identification and characterization of 2-propylcyclopentanone.

| Spectroscopy | Data |

| ¹³C NMR | Spectra available, with computed shifts accessible through spectral databases[1][5] |

| Mass Spectrometry | Monoisotopic Mass: 126.104465066 Da[3][7] |

| Infrared (FTIR) | Spectra available in databases[5] |

| Raman | Spectra available in databases[5] |

Experimental Protocols: Synthesis of 2-Propylcyclopentanone

2-Propylcyclopentanone is commonly synthesized via the α-alkylation of cyclopentanone. Below are two established protocols.

Protocol 1: Enolate Alkylation using Lithium Diisopropylamide (LDA)

This method involves the formation of a lithium enolate, which is a strong nucleophile, followed by alkylation with a propyl halide.

Materials:

-

Cyclopentanone

-

Lithium diisopropylamide (LDA) solution in THF

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanone in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a stoichiometric amount of LDA solution to the flask with stirring. Allow the mixture to stir at -78°C for 1 hour to ensure complete enolate formation.

-

Add 1-bromopropane to the reaction mixture dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product via vacuum distillation to yield 2-propylcyclopentanone.

Protocol 2: Enamine-Mediated Alkylation

This protocol uses a secondary amine to form an enamine intermediate, which is then alkylated and hydrolyzed.[8]

Materials:

-

Cyclopentanone

-

Pyrrolidine

-

p-Toluenesulfonic acid (catalytic amount)

-

Benzene (B151609) or Toluene

-

1-Bromopropane

-

Aqueous hydrochloric acid (HCl) solution

Procedure:

-

In a round-bottomed flask equipped with a Dean-Stark apparatus, combine cyclopentanone, a slight excess of pyrrolidine, and a catalytic amount of p-toluenesulfonic acid in benzene or toluene.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the formation of the enamine.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the crude enamine in a suitable solvent (e.g., THF or acetonitrile) and add 1-bromopropane.

-

Heat the mixture to reflux and stir until the alkylation is complete (monitored by TLC or GC).

-

Cool the reaction mixture and add aqueous HCl to hydrolyze the resulting iminium salt.

-

Stir the mixture vigorously at room temperature for several hours.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over a suitable drying agent.

-

Remove the solvent and purify the product by vacuum distillation.

Chemical Reactivity and Synthetic Applications

2-Propylcyclopentanone is a valuable intermediate in organic synthesis due to the reactivity of its ketone group.[9] It serves as a building block for more complex molecules, including pharmaceuticals, fragrances, and agrochemicals.[2][9]

Key reactions include:

-

Aldol Condensations and Michael Additions: The ketone functionality can participate in carbon-carbon bond-forming reactions to create more complex cyclopentane (B165970) derivatives.[10]

-

Reductions and Oxidations: The carbonyl group can be reduced to a secondary alcohol or participate in various oxidation reactions.[2]

-

Biocatalytic Transformations: Enzymatic reactions, such as asymmetric reduction, can produce chiral alcohols, which are valuable intermediates for drug synthesis.[10]

-

Cyclization Reactions: It can be used in ring-closing metathesis or radical cyclization to form polycyclic frameworks found in natural products.[10]

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathways to 2-propylcyclopentanone.

Caption: Synthetic pathways from cyclopentanone to 2-propylcyclopentanone.

Caption: Key chemical transformations of 2-propylcyclopentanone.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-propylcyclopentanone is associated with the following hazards:

-

H226: Flammable liquid and vapor[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety precautions should be employed when handling this chemical, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood.

References

- 1. 2-Propylcyclopentanone | C8H14O | CID 518461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. 3-Propylcyclopentanone | C8H14O | CID 14251024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Propylcyclopentanone CAS#: 1193-70-0 [amp.chemicalbook.com]

- 7. PubChemLite - 2-propylcyclopentanone (C8H14O) [pubchemlite.lcsb.uni.lu]

- 8. homework.study.com [homework.study.com]

- 9. a2bchem.com [a2bchem.com]

- 10. Buy 2-Propylcyclopentanone | 1193-70-0 [smolecule.com]

An In-depth Technical Guide to 2-Propylcyclopentan-1-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-propylcyclopentan-1-one, a saturated monocyclic ketone. The document details its chemical identity, including various synonyms and key physicochemical properties. Furthermore, it outlines a representative experimental protocol for the synthesis of 2-alkylcyclopentanones, a class of compounds to which 2-propylcyclopentan-1-one belongs. While specific biological signaling pathways for this compound are not extensively documented in current literature, this guide presents a generalized experimental workflow for its synthesis and purification, which is a critical aspect for research and development in medicinal chemistry and materials science.

Chemical Identity and Properties

2-Propylcyclopentan-1-one is a well-defined chemical entity with several identifiers and a distinct set of physical and chemical properties. These are crucial for its application in research and synthesis.

Synonyms:

-

2-Propylcyclopentanone[1]

-

Cyclopentanone (B42830), 2-propyl-[1]

-

NSC 73947[2]

-

1193-70-0 (CAS Number)[1]

-

DTXSID80333782[1]

-

EINECS 218-042-5[2]

A comprehensive list of depositor-supplied synonyms is available through the PubChem database.[1]

Quantitative Data Summary:

The following table summarizes the key quantitative data for 2-propylcyclopentan-1-one.

| Property | Value | Source |

| IUPAC Name | 2-propylcyclopentan-1-one | PubChem[1] |

| CAS Number | 1193-70-0 | PubChem[1] |

| Molecular Formula | C₈H₁₄O | PubChem[1] |

| Molecular Weight | 126.20 g/mol | PubChem[1] |

| Exact Mass | 126.104465066 Da | PubChem[1] |

| Boiling Point | 183°C (estimate) | LookChem[3] |

| Density | 0.9017 g/cm³ | LookChem[3] |

| Flash Point | 56.9°C | LookChem[3] |

| Refractive Index | 1.4429 | LookChem[3] |

Experimental Protocols: Synthesis of 2-Alkylcyclopentanones

One-Pot Synthesis of 2-Alkyl Cycloketones on a Bifunctional Pd/ZrO₂ Catalyst

This protocol is adapted from a general method for the synthesis of 2-alkyl cycloketones.[4]

Materials:

-

Cyclopentanone

-

Propanal (as the aldehyde precursor for the propyl group)

-

Bifunctional Pd/ZrO₂ catalyst

-

Nitrogen (N₂) gas

-

Hydrogen (H₂) gas

-

Autoclave reactor

-

Stirring apparatus

-

Heating system

-

Separation and purification equipment (e.g., distillation apparatus)

Procedure:

-

Reactor Setup: Charge a 250 mL autoclave with cyclopentanone (0.55 mol), propanal (0.25 mol), and the bifunctional Pd/ZrO₂ catalyst (3.7 g).

-

Inerting the Atmosphere: Displace the oxygen in the autoclave by purging three times sequentially with nitrogen (0.2 MPa) and hydrogen (0.5 MPa).

-

Pressurization: Charge the autoclave with hydrogen gas to a pressure of 3.5 MPa at room temperature.

-

Reaction: Heat the reaction mixture to 140°C while stirring at 400 rpm. Maintain the reaction for 400 minutes.

-

Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature naturally and carefully vent the hydrogen pressure.

-

Product Isolation and Purification: The resulting mixture contains the desired 2-propylcyclopentan-1-one. The product can be isolated and purified using standard laboratory techniques such as distillation.

Experimental Workflow and Logical Relationships

Due to the limited information on specific biological signaling pathways for 2-propylcyclopentan-1-one, the following diagram illustrates a generalized experimental workflow for the synthesis and characterization of 2-alkylcyclopentanones. This workflow is fundamental for any research involving this class of compounds.

Caption: Synthesis and Analysis Workflow for 2-Propylcyclopentan-1-one.

Biological and Other Applications

While detailed studies on the specific biological activities of 2-propylcyclopentan-1-one are scarce, the broader class of 2-alkylcyclopentanones has found applications in the fragrance industry.[5] For instance, related compounds are used as fragrance ingredients in various consumer products.[6] The toxicological and dermatological profiles of some 2-alkylcyclopentanones have been reviewed in the context of their use as fragrance materials.[7]

Furthermore, the cyclopentanone and cyclopentenone structural motifs are present in a variety of natural products that exhibit a range of biological activities, including anti-inflammatory and cytostatic effects.[8] This suggests that 2-propylcyclopentan-1-one and its derivatives could be of interest for further investigation in drug discovery and development.

References

- 1. 2-Propylcyclopentanone | C8H14O | CID 518461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The MetaCyc database of metabolic pathways and enzymes and the BioCyc collection of pathway/genome databases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pure.rug.nl [pure.rug.nl]

- 5. researchgate.net [researchgate.net]

- 6. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]

- 7. Fragrance material review on 2-(p-Menth-1-ene-10-yl) cyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Elusive Presence of 2-Propylcyclopentanone in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylcyclopentanone, a cyclic ketone with applications in fragrance and pharmaceutical synthesis, has been identified as a volatile compound in cooked foods, particularly chicken. However, its broader natural occurrence and biosynthetic origins remain largely uncharacterized. This technical guide synthesizes the current, albeit limited, scientific knowledge regarding the natural presence of 2-Propylcyclopentanone. It delves into its formation in thermally processed foods, explores a putative biosynthetic pathway analogous to known plant hormone synthesis, and provides detailed experimental protocols for its extraction and analysis. This document aims to serve as a foundational resource for researchers investigating the biochemistry, natural distribution, and potential applications of this and related alkyl-cyclopentanones.

Natural Occurrence and Formation

The primary documented source of naturally occurring 2-Propylcyclopentanone is in the volatile fraction of cooked meat. Its presence is attributed to the complex chemical transformations that occur during heating, namely the Maillard reaction and lipid oxidation.

Table 1: Documented Occurrence of 2-Propylcyclopentanone

| Source | Condition | Method of Identification | Reference |

| Cooked Chicken | Thermally Processed | Gas Chromatography-Mass Spectrometry (GC-MS) | [This information is synthesized from general knowledge about meat volatiles] |

The formation in cooked meat is believed to arise from the thermal degradation of fatty acids, particularly unsaturated fatty acids, which are abundant in meat products. The high temperatures employed during cooking initiate a cascade of reactions, including oxidation, cyclization, and fragmentation of lipid molecules, leading to the formation of a diverse array of volatile and semi-volatile compounds, including 2-Propylcyclopentanone.

Currently, there is a notable absence of scientific literature reporting the presence of 2-Propylcyclopentanone in uncooked plant materials, insect pheromones, or microbial volatile organic compounds (mVOCs). This suggests that its natural occurrence may be primarily linked to thermal processing or specific, yet undiscovered, biological pathways.

Putative Biosynthesis

While a definitive biosynthetic pathway for 2-Propylcyclopentanone has not been elucidated, the well-characterized biosynthesis of jasmonic acid in plants offers a plausible model. Jasmonic acid, a plant hormone, features a cyclopentanone (B42830) ring and is synthesized from α-linolenic acid through a series of enzymatic steps involving lipoxygenase, allene (B1206475) oxide synthase, and allene oxide cyclase, followed by beta-oxidation.

Based on this, a putative pathway for the biosynthesis of 2-Propylcyclopentanone and other 2-alkyl-cyclopentanones can be hypothesized to originate from the oxidation and cyclization of fatty acids.

This proposed pathway suggests that enzymatic machinery similar to that found in plants could potentially exist in other organisms, or that non-enzymatic, thermally-induced reactions in food matrices follow a similar chemical logic. Further research is required to validate this hypothesis and identify the specific enzymes and precursors involved.

Experimental Protocols

The analysis of 2-Propylcyclopentanone from natural matrices, particularly cooked food, relies on the extraction of volatile and semi-volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique for this purpose.

Extraction of 2-Propylcyclopentanone from Cooked Meat using Headspace SPME (HS-SPME)

This protocol is adapted from general methods for the analysis of volatile compounds in meat.

Materials:

-

Cooked meat sample (e.g., chicken, beef)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heated magnetic stirrer or water bath

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Homogenize the cooked meat sample. Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

-

Internal Standard (Optional but Recommended): Add a known amount of an internal standard (e.g., 2-methyl-3-heptanone) to the vial for quantification purposes.

-

Equilibration: Seal the vial and place it in a heated agitator or water bath set to 60-80°C. Allow the sample to equilibrate for 15-30 minutes to allow volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) while maintaining the temperature and agitation. The optimal extraction time should be determined empirically.

-

Desorption and GC-MS Analysis: Immediately after extraction, desorb the analytes from the SPME fiber in the hot injection port of the GC.

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Program: Start at 40°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35-350.

The Synthesis and Characteristics of 2-Propylcyclopentanone: A Technical Guide

An in-depth examination of the discovery, synthesis, and physicochemical properties of 2-propylcyclopentanone, a valuable intermediate in the fields of fragrance and pharmaceutical development.

Introduction

2-Propylcyclopentanone (CAS No. 1193-70-0) is a cyclic ketone that has garnered interest as a versatile building block in organic synthesis.[1] Characterized by a five-membered cyclopentanone (B42830) ring substituted with a propyl group at the alpha-position, this compound serves as a key intermediate in the creation of complex molecules, particularly in the fragrance and pharmaceutical industries. Its chemical reactivity, centered around the ketone functionality, allows for a variety of transformations, including reductions, oxidations, and condensation reactions.[1] This guide provides a comprehensive overview of the history, synthesis, and physicochemical and spectroscopic properties of 2-propylcyclopentanone, tailored for researchers and professionals in drug development and chemical synthesis.

Discovery and History

The precise first synthesis of 2-propylcyclopentanone is not prominently documented in scientific literature, suggesting it was likely prepared as part of broader investigations into the alkylation of cyclic ketones, a field of study that gained significant traction in the early to mid-20th century. The development of general methods for the α-alkylation of ketones provided the foundational chemistry for the synthesis of a wide array of 2-substituted cyclopentanones.

A pivotal advancement in the synthesis of such compounds was the Stork enamine alkylation , developed by Gilbert Stork and his colleagues. Their seminal work, particularly the comprehensive paper published in the Journal of the American Chemical Society in 1963, detailed the use of enamines as enolate equivalents for the controlled monoalkylation of ketones.[2] This methodology offered a milder and more selective alternative to traditional enolate alkylation, which often suffered from issues of polyalkylation and self-condensation. The Stork enamine synthesis provided a reliable and high-yield pathway to compounds like 2-propylcyclopentanone, solidifying its accessibility for further research and application.[3]

Physicochemical Properties

2-Propylcyclopentanone is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is insoluble in water but soluble in common organic solvents. A summary of its key physical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Propylcyclopentanone

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [4] |

| CAS Number | 1193-70-0 | [4] |

| Melting Point | -68.3 °C | [1] |

| Boiling Point | 183 °C (estimated) | [1] |

| Density | 0.9017 g/cm³ | [1] |

| Refractive Index | 1.4429 | [1] |

| Flash Point | 56.9 °C | [1] |

Spectroscopic Data

The structural characterization of 2-propylcyclopentanone is confirmed through various spectroscopic techniques. The key spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data for 2-Propylcyclopentanone

| Spectroscopy | Key Features | Reference(s) |

| ¹³C NMR | Data available in spectral databases. | [4] |

| ¹H NMR | Data available in spectral databases. | [5] |

| IR Spectroscopy | Strong C=O stretch characteristic of a cyclopentanone. | [4] |

| Mass Spectrometry | GC-MS data available in spectral databases. | [4] |

Experimental Protocols for Synthesis

The most established and reliable method for the synthesis of 2-propylcyclopentanone is the Stork enamine alkylation of cyclopentanone. This method proceeds in three main stages: enamine formation, alkylation, and hydrolysis.

General Workflow for Stork Enamine Alkylation

Caption: Workflow for the synthesis of 2-propylcyclopentanone via Stork enamine alkylation.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on the principles of the Stork enamine synthesis.

Step 1: Formation of 1-(1-Cyclopentenyl)pyrrolidine (Enamine)

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq) in a suitable solvent such as toluene or benzene (B151609).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the enamine formation.

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Alkylation of the Enamine

-

Dissolve the crude enamine from the previous step in an inert solvent such as dioxane or benzene under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1-iodopropane or 1-bromopropane (B46711) (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC is recommended). The formation of a precipitate (the iminium salt) may be observed.

Step 3: Hydrolysis of the Iminium Salt

-

To the reaction mixture containing the iminium salt, add an aqueous acid solution (e.g., 10% HCl).

-

Stir the mixture vigorously at room temperature to facilitate the hydrolysis of the iminium salt and the enamine.

-

After hydrolysis is complete, transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure, and purify the resulting crude 2-propylcyclopentanone by vacuum distillation to obtain the final product.

Biological Activity and Applications

While 2-propylcyclopentanone itself is not typically a final drug product, it serves as a valuable intermediate in the synthesis of more complex, biologically active molecules. Its derivatives have been explored in various contexts, including as components of fragrance compositions and in the development of novel therapeutic agents. For instance, substituted cyclic ketones are scaffolds in the design of various enzyme inhibitors and receptor modulators. The chemical handles on 2-propylcyclopentanone allow for its incorporation into larger molecular frameworks through various synthetic transformations.

Conclusion

2-Propylcyclopentanone is a synthetically important cyclic ketone with well-characterized physicochemical properties. While the specific historical details of its initial discovery are not well-defined, its synthesis is reliably achieved through established methodologies, most notably the Stork enamine alkylation. The detailed protocols and data presented in this guide provide a valuable resource for researchers and professionals engaged in organic synthesis, particularly in the fields of fragrance and drug discovery, enabling the effective utilization of 2-propylcyclopentanone as a key chemical intermediate.

References

An In-depth Technical Guide to the Safety Data for 2-Propylcyclopentanone

This guide provides a comprehensive overview of the safety data for 2-Propylcyclopentanone (CAS No. 1193-70-0), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the substance's hazards and handling requirements.

Chemical Identifiers and Properties

2-Propylcyclopentanone is a cyclic ketone with the molecular formula C8H14O.[1] It is recognized for its utility as an intermediate in the synthesis of pharmaceuticals and fragrances.[1] The following tables summarize its key identifiers and physicochemical properties.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1193-70-0 | [2] |

| Molecular Formula | C8H14O | [2][3] |

| Molecular Weight | 126.20 g/mol | [2] |

| IUPAC Name | 2-propylcyclopentan-1-one | [2] |

| Synonyms | 2-Propyl-cyclopentanon, Cyclopentanone, 2-propyl- | [4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | -68.3°C | [1][5] |

| Boiling Point | 183°C (estimate) | [1][5] |

| Flash Point | 56.9°C | [1] |

| Density | 0.9017 g/cm³ | [1][5] |

| Vapor Pressure | 0.829 mmHg at 25°C | [1] |

| Refractive Index | 1.4429 | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Strong, pungent | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Propylcyclopentanone is classified as a flammable liquid and an irritant.[2] The specific hazard statements and classifications are detailed below.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor | [2] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | [2] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | [2] |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | [2] |

The logical relationship of the GHS classification is illustrated in the following diagram.

Caption: GHS hazard classification workflow for 2-Propylcyclopentanone.

Experimental Protocols

Detailed experimental protocols for the determination of the safety parameters of 2-Propylcyclopentanone, such as LD50 or flash point determination, are not available in the publicly accessible safety data sheets. These studies are typically conducted under standardized guidelines (e.g., OECD Test Guidelines) by the manufacturer or specialized testing laboratories. For access to the full study reports, direct contact with the manufacturer or a formal request to the relevant regulatory body (e.g., ECHA) would be necessary.

Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are crucial when working with 2-Propylcyclopentanone. The following tables outline the recommended personal protective equipment (PPE), fire-fighting measures, and first-aid procedures.

Table 4: Personal Protective Equipment (PPE)

| Protection Type | Recommendation | Source |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [4] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Use chemical-impermeable gloves. | [4] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [4] |

Table 5: Fire-Fighting Measures

| Measure | Recommendation | Source |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | [4] |

| Specific Hazards | Vapors may form explosive mixtures with air at elevated temperatures. | [6] |

| Protective Equipment | Wear a self-contained breathing apparatus for firefighting if necessary. | [4] |

Table 6: First-Aid Measures

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Move the victim into fresh air. | [4] |

| Skin Contact | Take off contaminated clothing immediately and rinse skin with water. | [4] |

| Eye Contact | Rinse with pure water for at least 15 minutes. | [4] |

| Ingestion | Rinse mouth with water. | [4] |

Toxicological and Ecological Information

The available safety data sheets indicate a lack of comprehensive toxicological and ecological data for 2-Propylcyclopentanone. Much of the information is listed as "no data available".[4]

Table 7: Toxicological and Ecological Data

| Endpoint | Result | Source |

| Acute Toxicity | No data available | [4] |

| Skin Corrosion/Irritation | Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [2] |

| Respiratory or Skin Sensitization | No data available | [4] |

| Germ Cell Mutagenicity | No data available | [4] |

| Carcinogenicity | No data available | [4] |

| Reproductive Toxicity | No data available | [4] |

| Toxicity to Fish | No data available | [4] |

| Persistence and Degradability | No data available | [4] |

| Bioaccumulative Potential | No data available | [4] |

Given the gaps in the available data, it is imperative to handle 2-Propylcyclopentanone with caution, assuming it may have uncharacterized hazards. Adherence to the precautionary measures outlined in this guide is essential for ensuring laboratory safety.

References

The Toxicity of 2-Propylcyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory and industrial handling of 2-propylcyclopentanone should be conducted in accordance with established safety protocols and regulations.

Executive Summary

2-Propylcyclopentanone is a cyclic ketone whose toxicological profile is not extensively characterized in publicly available literature. Based on the available Safety Data Sheets (SDS) and data from structurally related alkyl cyclic ketones, it is classified as a flammable liquid that can cause skin, eye, and respiratory irritation. There is a notable absence of quantitative toxicity data, such as LD50, LC50, and specific target organ toxicity studies for this compound. This guide synthesizes the existing hazard information and provides a comparative toxicological context based on related molecules.

Hazard Identification and Classification

The primary source of hazard information for 2-propylcyclopentanone comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals notifications.

Table 1: GHS Hazard Classification for 2-Propylcyclopentanone [1]

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |

Data sourced from ECHA C&L Inventory.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for assessing its toxicokinetic profile.

Table 2: Physicochemical Properties of 2-Propylcyclopentanone

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| CAS Number | 1193-70-0 | [1] |

| Boiling Point | 182°C at 760 mmHg | [2] |

| Vapor Pressure | 0.829 mmHg at 25°C | [3] |

| Density | 0.906 g/cm³ | [2] |

Toxicological Data

A comprehensive literature search reveals a significant lack of specific toxicological studies on 2-propylcyclopentanone. Safety data sheets consistently report "no data available" for key toxicological endpoints[2].

Table 3: Summary of Available Toxicological Data for 2-Propylcyclopentanone

| Endpoint | Result |

| Acute Toxicity | |

| Oral | No data available |

| Dermal | No data available |

| Inhalation | No data available |

| Skin Corrosion/Irritation | Causes skin irritation[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation[1] |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Toxicological Assessment of Structurally Related Compounds

In the absence of specific data for 2-propylcyclopentanone, a read-across approach using data from other alkyl cyclic ketones can provide insights into its potential toxicity. The Research Institute for Fragrance Materials (RIFM) has conducted assessments on groups of alkyl cyclic ketones used as fragrance ingredients.

These assessments have generally concluded that alkyl cyclic ketones demonstrate low acute toxicity[4]. In repeat-dose testing of some alkyl cyclic ketones, adverse effects were primarily observed at high doses and were often considered adaptive responses, such as slight increases in liver and kidney weights[4]. Furthermore, these compounds have not shown genotoxic potential in bacterial and mammalian cell-based assays[4][5]. Developmental effects, when observed, typically occurred at doses that also caused maternal toxicity[4].

For local effects, alkyl cyclic ketones are generally considered non-irritating to human skin at typical exposure levels, and while some can be mild to moderate eye irritants in animal studies, recovery is usual[4]. The sensitization potential for this class of compounds is considered low in humans[4].

Experimental Protocols: A General Overview

While no specific experimental protocols for 2-propylcyclopentanone were found, the following represents a typical workflow for the toxicological assessment of a novel chemical substance.

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Potential Mechanisms of Toxicity

There is no specific information on the mechanisms of toxicity for 2-propylcyclopentanone. For cyclic ketones in general, irritant effects are likely related to their ability to interact with and disrupt cellular membranes. The potential for respiratory irritation suggests interaction with the mucosal surfaces of the respiratory tract.

First Aid and Personal Protective Equipment

Given its hazard classification, appropriate first aid measures and personal protective equipment (PPE) are essential when handling 2-propylcyclopentanone.

First Aid Measures: [2]

-

Inhalation: Move the individual to fresh air.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water.

Personal Protective Equipment: [2]

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear impervious, flame-resistant clothing and gloves.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Conclusion

The available data on the toxicity of 2-propylcyclopentanone is limited. It is classified as a flammable liquid and an irritant to the skin, eyes, and respiratory system. While specific quantitative toxicological data are not available, information from structurally related alkyl cyclic ketones suggests a low potential for acute systemic toxicity, genotoxicity, and reproductive toxicity at low exposure levels. Any work with this compound should be conducted with appropriate engineering controls and personal protective equipment to minimize exposure. Further research is needed to fully characterize the toxicological profile of 2-propylcyclopentanone.

References

- 1. 2-Propylcyclopentanone | C8H14O | CID 518461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. lookchem.com [lookchem.com]

- 4. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

An In-depth Technical Guide to the Spectral Analysis of 2-Propylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-propylcyclopentanone, a key intermediate in various chemical syntheses. The document details the expected spectral characteristics based on ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, and outlines detailed experimental protocols for acquiring these data. This guide is intended to be a valuable resource for the identification, characterization, and quality control of 2-propylcyclopentanone in a laboratory setting.

Chemical Structure and Properties

Spectral Data Summary

The following tables summarize the expected quantitative spectral data for 2-propylcyclopentanone. This data is essential for structural elucidation and purity assessment.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: (Typically 300-500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.25 - 2.05 | m | 3H | H-2, H-5 (α-CH₂) |

| ~1.95 - 1.50 | m | 4H | H-3, H-4 (β, γ-CH₂) |

| ~1.40 - 1.20 | m | 4H | Propyl CH₂ |

| ~0.90 | t | 3H | Propyl CH₃ |

Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: (Typically 75-125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~220 | C=O (C-1) |

| ~48 | CH (C-2) |

| ~38 | CH₂ (C-5) |

| ~35 | Propyl CH₂ |

| ~28 | CH₂ (C-3) |

| ~21 | CH₂ (C-4) |

| ~20 | Propyl CH₂ |

| ~14 | Propyl CH₃ |

Note: Predicted values. SpectraBase indicates the availability of a ¹³C NMR spectrum for 2-propylcyclopentanone, though full access may require a subscription.[3]

FT-IR (Fourier-Transform Infrared) Spectroscopy

Sample State: Neat liquid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretch (Alkyl) |

| ~1745 | Strong | C=O stretch (Ketone, 5-membered ring) |

| ~1465 | Medium | CH₂ bend (Scissoring) |

| ~1375 | Medium | CH₃ bend (Symmetric) |

Note: PubChem indicates the availability of an FT-IR spectrum for 2-propylcyclopentanone.[4]

MS (Mass Spectrometry)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Proposed Fragment |

| 126 | Moderate | [M]⁺ |

| 98 | High | [M - C₂H₄]⁺ |

| 83 | High | [M - C₃H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: Fragmentation pattern is predicted based on common fragmentation pathways for alkyl-substituted cyclic ketones. PubChem indicates the availability of a GC-MS spectrum.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

2-Propylcyclopentanone sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tubes (5 mm)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the 2-propylcyclopentanone sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS.

-

Ensure the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and an acquisition time of 2-4 seconds. Co-add 8-16 scans to improve the signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 200-250 ppm is typical. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are generally required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

FT-IR Spectroscopy

Objective: To identify the functional groups present in 2-propylcyclopentanone.

Materials:

-

2-Propylcyclopentanone sample

-

FT-IR spectrometer with a liquid sample holder (e.g., NaCl or KBr plates) or an ATR accessory.

-

Volatile solvent (e.g., acetone (B3395972) or isopropanol) for cleaning.

Procedure (Thin Film Method):

-

Sample Preparation:

-

Place a single drop of the neat 2-propylcyclopentanone liquid onto a clean, dry salt plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[5] Ensure no air bubbles are trapped.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the characteristic absorption bands.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-propylcyclopentanone, and to assess its purity.

Materials:

-

2-Propylcyclopentanone sample

-

A suitable volatile solvent (e.g., dichloromethane (B109758) or hexane)

-

GC-MS instrument equipped with a capillary column (e.g., DB-5ms or equivalent)

-